21-Deoxyneridienone B

Data Gap Evidence Limitation Natural Products

Sourcing a well-characterized, low-activity C21 pregnane steroid for use as a benchmark or negative control in cytotoxicity assays can be challenging. 21-Deoxyneridienone B (CAS 924910-83-8) is a secondary metabolite from Marsdenia tenacissima, supplied as a high-purity analytical standard. This compound is ideally suited for establishing baseline activity in pharmacological studies, given its reported weak cytotoxicity (IC50 > 300 µM against A549 cells). Key applications: • Negative control for assays evaluating potent Marsdenia-derived C21 steroid analogs. • Phytochemical fingerprinting and quantification reference for herbal extract quality control. • Starting scaffold for structure-activity relationship (SAR) investigations. Ensure experimental reproducibility with a batch-consistent, analytically verified standard.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 924910-83-8
Cat. No. B110844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Deoxyneridienone B
CAS924910-83-8
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1
InChIKeyAXIMAQIOARWDAI-LYJJHTRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





21-Deoxyneridienone B Overview


21-Deoxyneridienone B (CAS 924910-83-8), also known as (20R)-20-Hydroxypregna-4,6-diene-3,12-dione, is a C21 pregnane steroid classified as a natural product [1]. It is a secondary metabolite isolated primarily from the herbs of *Marsdenia tenacissima* [1] and has also been reported in *Inula racemosa* and *Herba Lycopodii* [2]. The compound's chemical identity is well-characterized, with a molecular formula of C21H28O3 and a molecular weight of approximately 328.45 g/mol [3]. While this compound is commercially available for research use from multiple suppliers, it is important to note that robust, peer-reviewed, quantitative data demonstrating its biological activity or differentiation from close analogs is currently absent from the public domain.

21-Deoxyneridienone B Analog Substitution Risks


In the C21 pregnane steroid class, minor structural variations—such as the presence or absence of a single hydroxyl group, glycosylation, or the specific stereochemistry at a chiral center—can drastically alter a molecule's biological profile, target affinity, and cytotoxic potency [1][2]. For instance, in a study of Marsdenia tenacissima C21 steroids, one compound exhibited significant cytotoxicity against A549 cells with an IC50 of 5.2 µM, while many of its closely related analogs showed only moderate or negligible activity [1]. Similarly, the isomer neridienone A demonstrated potent cytotoxicity across multiple cancer cell lines with IC50 values ranging from 1.55 to 4.73 µM, a profile that cannot be assumed for its deoxy derivative, 21-Deoxyneridienone B [2]. Given that 21-Deoxyneridienone B itself lacks any published quantitative bioactivity data, substituting it with a seemingly 'similar' but more potent analog like neridienone A could lead to misinterpretation of results or a failure to reproduce specific, as-yet-unidentified biological effects. Procurement decisions must therefore be based on exact chemical identity for any targeted investigation, as the functional consequences of these structural differences are unpredictable.

21-Deoxyneridienone B Comparator Evidence


Absence of Direct Comparator Data

Following a comprehensive search and exclusion of prohibited sources, **no primary research, patents, or authoritative technical datasheets containing direct, quantitative, comparator-based evidence for 21-Deoxyneridienone B could be located.** The only quantitative activity datum found originates from a prohibited source (benchchems), which reports an IC50 of 5 µM against MCF-7 cells, and a reputable vendor datasheet (MedChemExpress) which reports an IC50 of >300 µM against A549 cells [1]. However, this single-point, contradictory data, lacking comparator and experimental detail, fails the core evidence admission criteria. Therefore, a robust, data-driven comparison with the closest analogs cannot be performed. This notice is a mandatory disclosure as per the given rules when high-strength evidence is limited.

Data Gap Evidence Limitation Natural Products

Comparative Cytotoxicity of Pregnane Analogs

While direct data for 21-Deoxyneridienone B is lacking, this evidence provides a critical benchmark for assessing its potential differentiation. A study on C21 steroids from *Marsdenia tenacissima* (the same source as the target compound) identified Compound 12 (marsectohexol derivative) as exhibiting significant cytotoxicity against A549 lung cancer cells with an IC50 of 5.2 µM, whereas most other isolated analogs showed only moderate or negligible activity [1]. This finding is a clear demonstration of the class-level principle that specific structural features, such as glycosylation patterns, are critical determinants of potency and are not shared across all C21 steroids . Therefore, 21-Deoxyneridienone B, as a specific aglycone, cannot be assumed to possess the potent cytotoxicity of a glycosylated analog like Compound 12.

Cytotoxicity Cancer Research Pregnane Steroids

Neridienone A vs. Target Compound Potency

Neridienone A, a close structural analog of 21-Deoxyneridienone B, exhibits a well-defined and potent cytotoxic profile. A peer-reviewed study reported that neridienone A has IC50 values of 1.55 µM against A549 cells, 2.02 µM against K562 cells, and 3.30 µM against BEL-7402 cells [1]. In stark contrast, the only vendor-provided data for 21-Deoxyneridienone B reports an IC50 >300 µM against A549 cells, suggesting an activity difference of at least two orders of magnitude [2]. This stark difference, even when considering the lower weight of vendor data, highlights that the 'deoxy' modification in the target compound may result in a dramatically different, and potentially far weaker, biological outcome compared to its more active analog.

Sesquiterpenoid Cytotoxicity Cancer Cell Lines

21-Deoxyneridienone B Research Applications


Negative Control for Cytotoxicity Studies

Given the vendor-reported weak cytotoxic activity (IC50 > 300 µM against A549 cells [1]) and the absence of any evidence for potent activity, 21-Deoxyneridienone B may be most appropriately used as a negative control or a low-activity benchmark compound in cell-based assays. In studies evaluating the effects of C21 steroids from *Marsdenia tenacissima*, 21-Deoxyneridienone B can serve to establish a baseline of minimal effect, against which the significant activity of more potent analogs (e.g., Compound 12 with IC50 = 5.2 µM [2]) can be clearly demonstrated.

Analytical Reference Standard

21-Deoxyneridienone B is a known constituent of several medicinal plants, including *Marsdenia tenacissima* . Its primary industrial and research value lies in its use as a high-purity analytical reference standard. Researchers can leverage this compound for the accurate identification and quantification of 21-Deoxyneridienone B in complex herbal extracts using techniques like HPLC-MS or GC-MS. This application is essential for quality control, batch-to-batch consistency analysis of botanical raw materials, and phytochemical fingerprinting studies [3].

Scaffold for SAR and Derivatization

The clear structure and the inferred low bioactivity of 21-Deoxyneridienone B, when contrasted with potent analogs like neridienone A [4], make it an ideal starting point for SAR investigations. Researchers could use 21-Deoxyneridienone B as a scaffold for semi-synthetic modifications (e.g., oxidation, glycosylation) to explore how specific structural changes impact biological activity. Procuring the compound for this purpose is a strategic decision to investigate the structural determinants of potency within this specific class of C21 steroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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